![molecular formula C18H20FNO2 B7682013 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

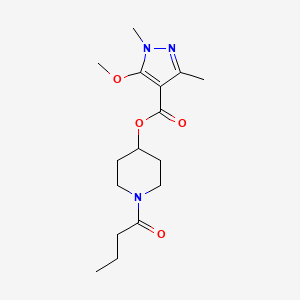

Description

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire, which causes significant distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that acts on the central nervous system to increase sexual desire in women.

Mechanism of Action

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol acts on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is a selective serotonin 5-HT1A receptor agonist and a serotonin 5-HT2A receptor antagonist. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol reduces the activity of the 5-HT2A receptors, which are known to inhibit sexual desire, and increases the activity of the 5-HT1A receptors, which are known to enhance sexual desire.

Biochemical and Physiological Effects

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been shown to increase sexual desire and decrease distress related to low sexual desire in women. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which are associated with sexual arousal and desire. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been extensively studied in preclinical and clinical trials, and its safety and efficacy have been established. However, its use is limited to women with HSDD, and it is not recommended for use in men. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol may interact with other drugs that affect serotonin levels, and caution should be exercised when prescribing it to patients taking such drugs.

Future Directions

Future research on 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol may focus on its potential use in other conditions such as major depressive disorder and post-traumatic stress disorder. Studies may also investigate the optimal dosing and duration of treatment with 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol. Further research may also explore the potential use of 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol in men with low sexual desire.

Synthesis Methods

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol is synthesized by a multi-step process starting from 2,3-dihydro-1H-inden-2-amine. The first step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 4-methoxybenzaldehyde to give the corresponding imine. The imine is reduced with sodium borohydride to yield the amine, which is then reacted with 6-fluoroindanone to give 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol.

Scientific Research Applications

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD in women. It has been shown to increase sexual desire and decrease distress related to low sexual desire in women. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has also been studied for its potential use in other conditions such as major depressive disorder and post-traumatic stress disorder.

properties

IUPAC Name |

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c1-22-15-7-3-13(4-8-15)18(21)11-20-17-9-5-12-2-6-14(19)10-16(12)17/h2-4,6-8,10,17-18,20-21H,5,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBGJBMPCOUXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC2CCC3=C2C=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)

![N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-4-propan-2-ylbenzamide](/img/structure/B7681951.png)

![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)

![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)

![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)

![2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)

![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)

![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)

![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)

![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)

![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)